molecular formula C16H13F2N5O B2980791 2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034476-26-9

2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2980791
M. Wt: 329.311
InChI Key: LPVZELCXCWFIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound. It is related to the field of pharmacology .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide” was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .

Scientific Research Applications

Imaging Agent Synthesis

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers, showcases the application of such compounds in developing diagnostic tools for oncology. The synthesis involves a multi-step process starting from 2,6-difluorobenzoic acid, indicating its utility in crafting novel imaging agents for cancer diagnosis (Wang et al., 2013).

Material Science and Crystal Engineering

Compounds related to the target molecule have been explored in the formation of energetic multi-component molecular solids, leveraging hydrogen bonds and weak intermolecular interactions for material synthesis. These studies contribute to the understanding of molecular assembly and the design of novel materials with specific properties (Wang et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis of thiosemicarbazide derivatives from compounds structurally similar to the target molecule and their assessment for antimicrobial activities represent another area of research application. These studies aim at developing new antimicrobial agents by exploring the biological activities of novel synthesized compounds (Elmagd et al., 2017).

Glucocorticoid Receptor Agonism

The target compound's structural analogs have been studied for their role as selective glucocorticoid receptor (GR) agonists, providing insights into non-steroidal molecules' interaction with GR and their potential therapeutic applications. Such studies aid in the design of novel GR agonists with improved selectivity and potency (Madauss et al., 2008).

Ethylene Biosynthesis Inhibition

Research on pyrazinamide and its derivatives, including molecules structurally related to the target compound, has identified them as inhibitors of ethylene biosynthesis in plants. This application is crucial for agriculture, where controlling ethylene levels can reduce post-harvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).

Future Directions

The development of compounds targeting SOCE has been proposed as a potential and effective strategy for use in cancer therapy . This suggests that “2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” and similar compounds could have potential applications in medical research and treatment.

properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-11-2-1-3-12(18)14(11)16(24)22-7-9-23-8-6-21-15(23)13-10-19-4-5-20-13/h1-6,8,10H,7,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVZELCXCWFIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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